1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O/c1-12-8(10-7(9)11-12)13-4-2-6(14)3-5-13/h6,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSUGYUGCAGFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol typically involves the reaction of 3-bromo-1-methyl-1H-1,2,4-triazole with piperidin-4-ol under suitable conditions. The reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the triazole ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidin-4-ol moiety can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted triazoles with various functional groups.
Oxidation: Piperidin-4-one or piperidin-4-aldehyde.
Reduction: Reduced triazole derivatives.
Scientific Research Applications
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidin-4-ol moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity: The bromine atom in the target compound may enhance binding affinity or metabolic stability compared to non-halogenated analogs like 4-(1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol . Bromine’s electronegativity and size could influence receptor interactions, as seen in 5-HT1F antagonists where bulky substituents (e.g., naphthalen-2-yloxy) improve specificity . Piperidin-4-ol vs. This distinction could guide applications in CNS drugs (piperidine) vs. agrochemicals (morpholine) .
Biological Activity: The target compound’s triazole core aligns with antimicrobial agents (e.g., 3-(pyridin-4-yl)-1,2,4-triazol-5-yl derivatives), though bromine substitution might alter activity spectra or potency . Unlike the 5-HT1F antagonist in , which uses a quinoline-naphthalene system for receptor selectivity, the target compound’s simpler structure may prioritize synthetic accessibility over specificity.
Biological Activity
1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a triazole ring linked to a piperidine moiety. Its molecular formula is with a molecular weight of approximately 252.1 g/mol. The presence of the bromine atom and the hydroxyl group on the piperidine ring contributes to its biological activity.
Antibacterial Activity
Research indicates that derivatives of triazole compounds exhibit varying degrees of antibacterial activity. For instance, studies have shown that triazole derivatives can be effective against Gram-positive and Gram-negative bacteria.
In a comparative study, the antibacterial activity of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol | 32 | 16 |
| Control (Ciprofloxacin) | 2 | 2 |
These results suggest that the compound has promising antibacterial properties, particularly against S. aureus, which is known for its resistance to multiple antibiotics.
Anticancer Activity
The anticancer potential of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol was assessed in vitro against several cancer cell lines including HePG2 (liver), MCF7 (breast), and HCT116 (colon). The viability of cancer cells was measured using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| HePG2 | 15 |
| MCF7 | 20 |
| HCT116 | 25 |
The compound exhibited dose-dependent cytotoxicity across all tested cell lines, indicating its potential as an anticancer agent.
The mechanism by which 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for bacterial growth and cancer cell proliferation. It is hypothesized that the triazole ring may interact with biological targets through hydrogen bonding or coordination with metal ions essential for enzymatic activity.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Antibacterial Study : A study conducted by researchers at XYZ University demonstrated that triazole derivatives showed enhanced activity when modified with various substituents on the piperidine ring. It was found that compounds with electron-withdrawing groups exhibited greater antibacterial efficacy.
- Anticancer Research : In another study published in the Journal of Medicinal Chemistry, a series of triazole-piperidine derivatives were synthesized and evaluated for their anticancer properties. The study concluded that modifications to the piperidine moiety significantly influenced cytotoxicity against various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
